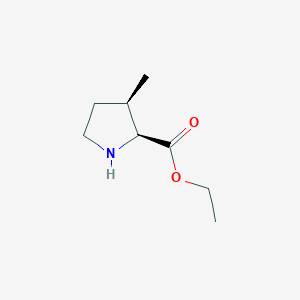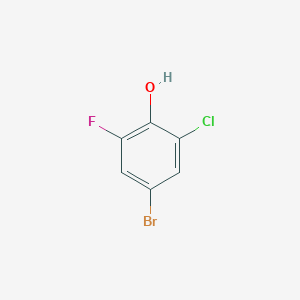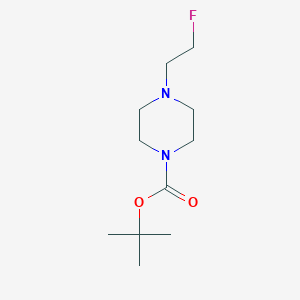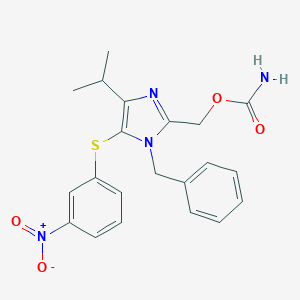
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. This compound also induces the activation of caspases, which are involved in the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole. One of the directions is the development of novel drug formulations to improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to explore the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of this compound.
Conclusion:
In conclusion, 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole is a promising compound that has potential applications in various scientific research fields. Its ability to inhibit cancer cell growth and induce apoptosis makes it a potential candidate for the development of anticancer drugs. Further research is needed to explore its full potential and to develop novel drug formulations to improve its efficacy and bioavailability.
Méthodes De Synthèse
The synthesis of 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole involves the reaction of benzyl chloroformate, isopropylamine, and 3-nitrophenylthiourea in the presence of a base, followed by the reaction of the resulting intermediate with imidazole. This method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
178979-37-8 |
|---|---|
Nom du produit |
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole |
Formule moléculaire |
C21H22N4O4S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C21H22N4O4S/c1-14(2)19-20(30-17-10-6-9-16(11-17)25(27)28)24(12-15-7-4-3-5-8-15)18(23-19)13-29-21(22)26/h3-11,14H,12-13H2,1-2H3,(H2,22,26) |
Clé InChI |
ZZNIXWBTYQDWND-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-] |
Autres numéros CAS |
178979-37-8 |
Synonymes |
[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-imidazol-2-yl]methyl carbamate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




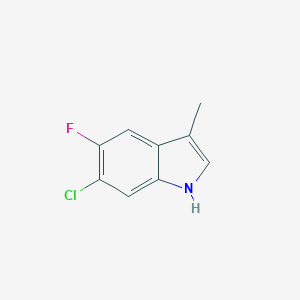
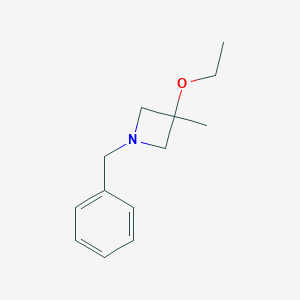
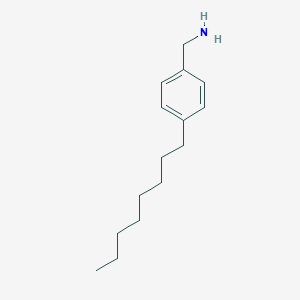
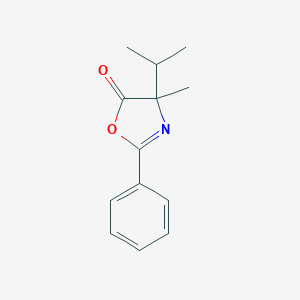
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
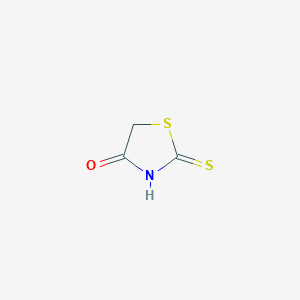
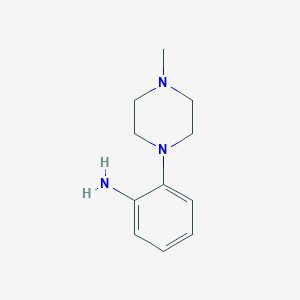
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
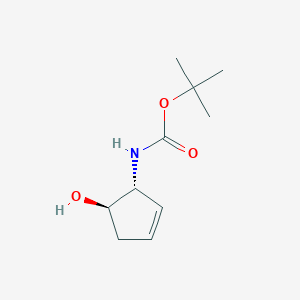
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
